molecular formula C11H20N2O B13202639 3-(Aminomethyl)-3-cyclopentyl-1-methylpyrrolidin-2-one

3-(Aminomethyl)-3-cyclopentyl-1-methylpyrrolidin-2-one

Cat. No.: B13202639
M. Wt: 196.29 g/mol
InChI Key: DIZCSQIOSMUZOA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-cyclopentyl-1-methylpyrrolidin-2-one is a synthetic organic compound with a unique structure that combines a pyrrolidinone ring with an aminomethyl and cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-cyclopentyl-1-methylpyrrolidin-2-one typically involves the reaction of cyclopentylamine with a suitable precursor, such as a substituted pyrrolidinone. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-cyclopentyl-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-(Aminomethyl)-3-cyclopentyl-1-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-cyclopentyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
  • 3-(Aminomethyl)phenylboronic acid hydrochloride

Uniqueness

3-(Aminomethyl)-3-cyclopentyl-1-methylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidinone ring with an aminomethyl and cyclopentyl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

3-(aminomethyl)-3-cyclopentyl-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H20N2O/c1-13-7-6-11(8-12,10(13)14)9-4-2-3-5-9/h9H,2-8,12H2,1H3

InChI Key

DIZCSQIOSMUZOA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)(CN)C2CCCC2

Origin of Product

United States

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